molecular formula C31H36N2O8S B11227785 Methyl 4-({2-[4-(diethylsulfamoyl)benzoyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate

Methyl 4-({2-[4-(diethylsulfamoyl)benzoyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate

Cat. No.: B11227785
M. Wt: 596.7 g/mol
InChI Key: GLBAUXMBTJMWEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({2-[4-(diethylsulfamoyl)benzoyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoyl group, a tetrahydroisoquinoline moiety, and a diethylsulfamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({2-[4-(diethylsulfamoyl)benzoyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate involves multiple steps. One common method starts with the condensation of 4-(chlorosulfonyl)benzoic acid with diethylamine to form 4-(diethylsulfamoyl)benzoic acid . This intermediate is then esterified using methanol to obtain the corresponding methyl ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({2-[4-(diethylsulfamoyl)benzoyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Methyl 4-({2-[4-(diethylsulfamoyl)benzoyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-({2-[4-(diethylsulfamoyl)benzoyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({2-[4-(diethylsulfamoyl)benzoyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate is unique due to its combination of a benzoyl group, a tetrahydroisoquinoline moiety, and a diethylsulfamoyl group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds .

Properties

Molecular Formula

C31H36N2O8S

Molecular Weight

596.7 g/mol

IUPAC Name

methyl 4-[[2-[4-(diethylsulfamoyl)benzoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C31H36N2O8S/c1-6-32(7-2)42(36,37)25-14-10-21(11-15-25)30(34)33-17-16-23-18-28(38-3)29(39-4)19-26(23)27(33)20-41-24-12-8-22(9-13-24)31(35)40-5/h8-15,18-19,27H,6-7,16-17,20H2,1-5H3

InChI Key

GLBAUXMBTJMWEE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)C(=O)OC)OC)OC

Origin of Product

United States

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